8-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one
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Overview
Description
8-(1,4-dioxa-8-azaspiro[45]decane-8-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is a complex organic compound with a unique structure that combines spiro and diazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, through a reaction between tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This intermediate is then coupled with a dibenzo[b,e][1,4]diazepin-11(10H)-one derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic or diazepine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound with similar structural features.
Dibenzo[b,e][1,4]diazepin-11(10H)-one: The diazepine core structure without the spirocyclic modification.
Uniqueness
8-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is unique due to its combination of spirocyclic and diazepine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C21H21N3O4/c25-19-15-3-1-2-4-16(15)22-17-6-5-14(13-18(17)23-19)20(26)24-9-7-21(8-10-24)27-11-12-28-21/h1-6,13,22H,7-12H2,(H,23,25) |
InChI Key |
ATUGRNRDNXVTHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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